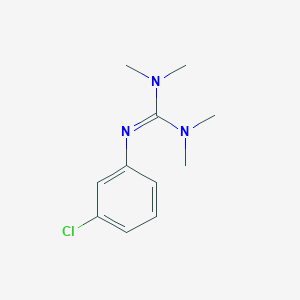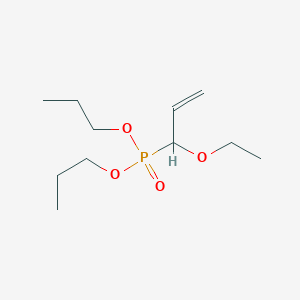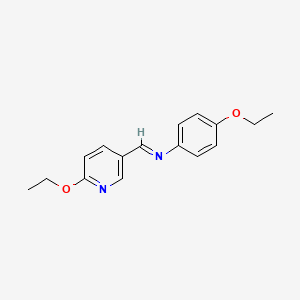
Guanidine, N''-(3-chlorophenyl)-N,N,N',N'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl- is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by the presence of a guanidine group substituted with a 3-chlorophenyl group and four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl- typically involves the reaction of an appropriate amine with cyanamide. This reaction can be carried out either by fusion or in a suitable boiling solvent such as chlorobenzene . The reaction conditions often require careful control of temperature and solvent choice to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the guanidine group, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the 3-chlorophenyl group or the methyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanidine compounds.
Wissenschaftliche Forschungsanwendungen
Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role as a ligand for specific receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets. For instance, it has been shown to act as a 5-HT3 receptor agonist, influencing neurotransmitter release and signal transduction pathways . Additionally, it may interact with α2B-adrenoceptors, contributing to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other guanidine derivatives and arylguanidines, such as:
- N-(3-chlorophenyl)guanidine
- N-(2-naphthyl)guanidine
- Meta-chlorophenylbiguanide
Uniqueness
Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a dual 5-HT3/α2B-adrenoceptor ligand sets it apart from other guanidine derivatives .
This detailed article provides a comprehensive overview of Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
90595-37-2 |
|---|---|
Molekularformel |
C11H16ClN3 |
Molekulargewicht |
225.72 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C11H16ClN3/c1-14(2)11(15(3)4)13-10-7-5-6-9(12)8-10/h5-8H,1-4H3 |
InChI-Schlüssel |
HTWSZTOHUHTGSF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=NC1=CC(=CC=C1)Cl)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)


![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)

![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)

![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)

![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane](/img/structure/B14346111.png)
